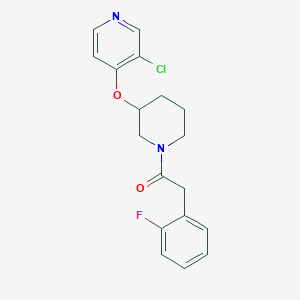

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a small-molecule compound featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group at the 3-position and a 2-fluorophenyl ethanone moiety at the 1-position. Its structure combines halogenated aromatic systems (chloropyridine and fluorophenyl) with a piperidine scaffold, which is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes like kinases . The compound’s synthesis likely involves nucleophilic substitution reactions, as evidenced by analogous piperidine-based syntheses (e.g., coupling chloroacetyl intermediates with amines) . Characterization methods such as NMR, IR, and mass spectrometry are critical for confirming its structure .

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c19-15-11-21-8-7-17(15)24-14-5-3-9-22(12-14)18(23)10-13-4-1-2-6-16(13)20/h1-2,4,6-8,11,14H,3,5,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZADHWGLZDVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-chloropyridin-4-ol: This intermediate is synthesized through the chlorination of pyridine-4-ol.

Formation of 3-((3-chloropyridin-4-yl)oxy)piperidine: This step involves the reaction of 3-chloropyridin-4-ol with piperidine under specific conditions to form the desired intermediate.

Coupling with 2-fluoroacetophenone: The final step involves the coupling of 3-((3-chloropyridin-4-yl)oxy)piperidine with 2-fluoroacetophenone under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridinyl and fluorophenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound may be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Physicochemical and Pharmacokinetic Differences

- Lipophilicity (logP) : The query compound’s 2-fluorophenyl and 3-chloropyridine groups likely increase logP compared to tetrazole derivatives, enhancing blood-brain barrier penetration but risking higher metabolic clearance .

- Solubility : The nitroimidazole in Vandetanib derivatives improves aqueous solubility compared to the halogenated query compound .

- Metabolic Stability : Chloropyridine may undergo oxidative metabolism, whereas tetrazoles are more resistant to CYP450 enzymes .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety and a piperidinyl group, suggest significant biological activity, particularly in neuropharmacology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of 360.84 g/mol. The compound's structure includes:

- Chloropyridinyl Group : Enhances biological activity.

- Piperidinyl Group : Contributes to receptor binding capabilities.

- Fluorophenyl Ethanol Moiety : May influence pharmacokinetics and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Receptor Binding : The compound has shown promising results in binding to neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several biological targets:

| Biological Target | Activity Observed | Reference |

|---|---|---|

| Neurotransmitter Receptors | Strong binding affinity | |

| Enzymatic Inhibition | Effective against key metabolic enzymes | |

| Antimicrobial Activity | Notable effects against various pathogens |

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, the compound demonstrated improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy : The compound was tested against a range of bacteria and fungi, showing significant inhibition rates, suggesting its potential as an antimicrobial agent.

Pharmacological Applications

The unique composition of this compound positions it as a candidate for various pharmacological applications:

- Neuropharmacology : Potential treatment for neurodegenerative disorders.

- Antimicrobial Therapy : Use as an antibiotic or antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.